5-Chloro-2,4-dimethoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-dimethoxybenzimidamide is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethoxybenzimidamide typically involves the reaction of 5-chloro-2,4-dimethoxybenzoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the benzimidamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxybenzimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzimidamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidamides.
Oxidation: Benzimidazole aldehydes or acids.
Reduction: Benzimidazole amines.
Scientific Research Applications
5-Chloro-2,4-dimethoxybenzimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxybenzimidamide involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2,4-dimethoxybenzoic acid
- 5-Chloro-2,4-dimethoxybenzamide
- 5-Chloro-2,4-dimethoxybenzylamine
Uniqueness
5-Chloro-2,4-dimethoxybenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or greater stability under certain conditions .
Biological Activity
5-Chloro-2,4-dimethoxybenzimidamide is a compound of interest due to its potential biological activities, including antioxidant properties and its role in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10ClN3O2
- Molar Mass : 229.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The presence of chlorine and methoxy groups in the benzene ring contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with appropriate amine reagents under controlled conditions. The reaction can be facilitated by using catalysts or specific solvents to enhance yield and purity.
Antioxidant Activity
One of the primary areas of interest regarding this compound is its antioxidant activity. The compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
This compound | 88.6 | 25 |
Ascorbic Acid | 90.0 | 20 |
Other Related Compounds | Varies | Varies |
The results indicate that this compound exhibits significant radical scavenging ability comparable to well-known antioxidants like ascorbic acid .
Cytotoxicity Studies
In addition to antioxidant properties, cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa (Cervical) | 30 | 3 |
MCF-7 (Breast) | 25 | 4 |
Normal Fibroblasts | >100 | - |
These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to benzimidamides. For instance:
- Study on Antioxidant Mechanisms : A study demonstrated that compounds similar to this compound showed enhanced antioxidant activity through the modulation of oxidative stress pathways in cellular models .
- Cancer Therapy Research : Research indicated that benzimidamide derivatives could inhibit tumor growth in vivo by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Neuroprotective Effects : Another study highlighted neuroprotective effects against oxidative damage in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
5-chloro-2,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H3,11,12) |
InChI Key |
GKNSTHNLYJVSKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=N)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.